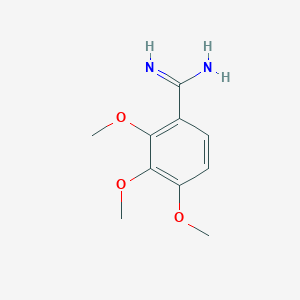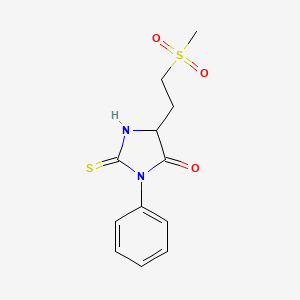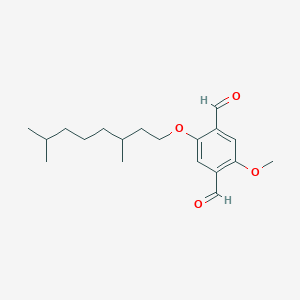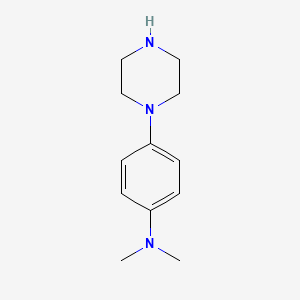![molecular formula C17H12N2 B1608395 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole CAS No. 3367-02-0](/img/structure/B1608395.png)
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a naphthalene group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
Applications De Recherche Scientifique
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: Investigated for its potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Materials Science: Employed in the development of new materials with unique photophysical properties.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
- 2-(Naphthalen-2-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise molecular interactions are crucial .
Propriétés
Numéro CAS |
3367-02-0 |
|---|---|
Formule moléculaire |
C17H12N2 |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19) |
Clé InChI |
UACFCMJTOGOMCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608332.png)
